molecular formula C17H20F3N3O2 B6440152 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one CAS No. 2548991-22-4

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one

Cat. No. B6440152
CAS RN: 2548991-22-4
M. Wt: 355.35 g/mol
InChI Key: ICSSBOSDJFGOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one, also known as 4-TFPAP, is an organic compound that has recently been studied for its potential applications in medical research. 4-TFPAP is a small molecule that has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The discovery of 4-TFPAP as an inhibitor of this enzyme has opened up potential avenues of research and therapeutic applications. We will also discuss the advantages and limitations for lab experiments, and provide a list of future directions for research.

Scientific Research Applications

These applications highlight the versatility of 4-(1-{3-[4-(trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one in diverse scientific fields. Researchers continue to investigate its mechanisms of action and therapeutic potential, paving the way for future drug development and clinical applications . If you’d like more detailed information on any specific application, feel free to ask!

properties

IUPAC Name

4-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c18-17(19,20)13-4-1-12(2-5-13)3-6-16(25)23-9-14(10-23)22-8-7-21-15(24)11-22/h1-2,4-5,14H,3,6-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSSBOSDJFGOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)piperazin-2-one

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